N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
N-ETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinazolinone core, a furan ring, and a thioether linkage
Properties
Molecular Formula |
C24H23N3O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-ethyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-3-26(18-9-6-8-17(2)14-18)22(28)16-31-24-25-21-12-5-4-11-20(21)23(29)27(24)15-19-10-7-13-30-19/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
BDJZDJRVCNUZIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with furan-2-carbaldehyde to form the quinazolinone core. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with an appropriate thiol. The final step involves the acylation of the resulting intermediate with N-ethyl-N-(3-methylphenyl)acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline and furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-ETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The furan ring and thioether linkage contribute to the compound’s overall binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core.
Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethanol contain the furan ring.
Thioether Compounds: Compounds such as thioanisole and benzylthioether feature the thioether linkage.
Uniqueness
N-ETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
